15-OxoEDE

5-Lipoxygenase Eicosanoid Inflammation

15-OxoEDE (also known as 15-KEDE; 15-oxo-11Z,13E-eicosadienoic acid) is an oxidized metabolite of 15-HEDE. It is a long-chain oxo-eicosanoid with a keto group at position 15, distinguishing it from its parent 15(S)-HEDE.

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
Cat. No. B009031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-OxoEDE
Synonyms15-KEDE
Molecular FormulaC20H34O3
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O
InChIInChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+
InChIKeyQZCMHXPXGACWLJ-QWAPPMFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

15-OxoEDE (15-KEDE): An Oxidized Eicosanoid with Differentiated 5-LO Inhibitory Profile and h12-LOX Inhibition Data


15-OxoEDE (also known as 15-KEDE; 15-oxo-11Z,13E-eicosadienoic acid) is an oxidized metabolite of 15-HEDE [1]. It is a long-chain oxo-eicosanoid [2] with a keto group at position 15, distinguishing it from its parent 15(S)-HEDE [1]. Unlike the structurally related 15-oxo-ETE (which contains a tetraenoic backbone), 15-OxoEDE exhibits a distinct potency profile against 5-lipoxygenase (5-LO) and has been identified as a diagnostic biomarker in human clinical metabolomics studies [3][4].

15-OxoEDE: Why Generic Oxo-Eicosanoid Substitution Fails for Precise 5-LO Inhibition and Lipoxygenase Selectivity


Generic substitution among oxo-eicosanoids is not scientifically valid. 15-OxoEDE (15-oxo-11Z,13E-eicosadienoic acid) and 15-oxo-ETE (15-oxo-5,8,11,13-eicosatetraenoic acid) share a similar oxidation state but exhibit dramatically different inhibitory potencies and enzyme selectivity. In RBL-1 cell assays, 15-OxoEDE inhibits 5-LO with an IC50 of 55 µM , while 15-oxo-ETE shows negligible 5-LO inhibition but potently inhibits human platelet 12-LOX (h12-LOX) with an IC50 of 1 µM [1]. This divergent isoform specificity—coupled with the fact that 15-OxoEDE is approximately 2-fold less potent than its direct precursor 15(S)-HEDE (IC50 = 26 µM) —demonstrates that even subtle structural changes (keto vs. hydroxyl; dienoic vs. tetraenoic) produce non-interchangeable pharmacological profiles.

15-OxoEDE: Quantitative Differentiation Data vs. Closest Analogs in RBL-1 5-LO and Human 12-LOX Assays


15-OxoEDE vs. 15(S)-HEDE: Direct Head-to-Head 5-LO Inhibition in RBL-1 Cells

15-OxoEDE inhibits 5-LO from RBL-1 cells with an IC50 of 55 µM, which is approximately 2-fold lower potency compared to its parent compound 15(S)-HEDE (IC50 = 26 µM) . This quantitative difference demonstrates that oxidation of the 15-hydroxyl group to a keto group significantly reduces 5-LO inhibitory activity.

5-Lipoxygenase Eicosanoid Inflammation

15-OxoEDE vs. 5-oxoETE: Structural Divergence and Functional Contrast

15-OxoEDE is generated via oxidation of 15-HEDE, whereas 5-oxoETE is biosynthesized from 5(S)-HETE by a specific dehydrogenase [1]. 5-oxoETE exhibits potent pro-inflammatory activity [1], while 15-OxoEDE is associated with anti-inflammatory pathways and endothelial cell proliferation inhibition [2]. This divergent biosynthesis and opposing functional roles highlight that these oxo-eicosanoids are not functionally interchangeable.

Oxo-eicosanoid Inflammation Metabolism

15-OxoEDE vs. 15-oxo-ETE: Differential h12-LOX Potency and Selectivity

While 15-OxoEDE inhibits 5-LO with an IC50 of 55 µM, the structurally related 15-oxo-ETE exhibits negligible 5-LO inhibition but potently inhibits human platelet 12-LOX (h12-LOX) with an IC50 of 1 µM and high selectivity over other LOX isozymes [1]. Steady-state kinetics revealed 15-oxo-ETE acts as a mixed inhibitor of h12-LOX with Kic = 0.087 µM [1]. This stark difference in enzyme targeting demonstrates that the dienoic (15-OxoEDE) vs. tetraenoic (15-oxo-ETE) backbone dictates lipoxygenase isoform specificity.

Lipoxygenase h12-LOX Selectivity

15-OxoEDE vs. 13-Oxo-ODE: Comparative LOX Inhibition Data

In a direct head-to-head study of four oxo-lipids against a panel of human LOX isozymes, 13-oxo-ODE (an 18-carbon oxo-lipid) showed no significant inhibition of h5-LOX, h12-LOX, h15-LOX-1, or h15-LOX-2 at concentrations up to 100 µM [1]. In contrast, 15-OxoEDE demonstrates measurable 5-LO inhibition (IC50 = 55 µM) . This quantitative comparison highlights that the 20-carbon eicosanoid backbone (15-OxoEDE) is required for 5-LO engagement, whereas the 18-carbon octadecanoid (13-oxo-ODE) lacks this activity.

Lipoxygenase Oxo-lipid Inhibitor

15-OxoEDE as a Distinct Biomarker in Human Metabolomics: Differentiation from Other Eicosanoids

In a large-scale human plasma metabolomics study (MESA, N=3880), 15-OxoEDE was identified as one of 158 eicosanoid metabolites significantly associated with left ventricular mass index (LVMI), a precursor to heart failure with preserved ejection fraction (HFpEF) [1]. Importantly, 15-OxoEDE was negatively associated with LVMI, alongside 9,10-diHOME and 12(R)-HETE, whereas other eicosanoids like 19R-hydroxy-PGE1 showed positive associations. This differential association pattern demonstrates that 15-OxoEDE is not a generic eicosanoid but a specific biomarker with unique pathophysiological correlations.

Metabolomics Biomarker Cardiovascular

15-OxoEDE in SLE Diagnostic Patent: Specificity Over Other Oxo-Lipids

A patent (CN114334134A) specifically identifies 15-OxoEDE as one of 10 serum metabolites useful for diagnosing systemic lupus erythematosus (SLE), alongside 9-OxoODE, 5-OxoETE, and 15-OxoEDE [1]. The patent claims that quantitative detection of 15-OxoEDE, in combination with other metabolites, provides high diagnostic value for SLE. Notably, 15-OxoEDE is explicitly differentiated from its close analog 5-OxoETE and other oxo-lipids in the same diagnostic panel, indicating that each oxo-metabolite contributes non-redundant diagnostic information.

Diagnostic Autoimmune Metabolomics

15-OxoEDE: Best-Fit Research and Procurement Scenarios Based on Verified Differential Data


Mechanistic Studies of 5-Lipoxygenase (5-LO) Inhibition with Defined Potency

Use 15-OxoEDE (IC50 = 55 µM) when a less potent 5-LO inhibitor is required for pathway modulation studies, particularly in RBL-1 cell-based assays. This potency is approximately 2-fold lower than 15(S)-HEDE (IC50 = 26 µM), allowing researchers to discriminate between full and partial 5-LO inhibition without resorting to completely inactive controls .

Lipoxygenase Isoform Selectivity Profiling and Compound Differentiation

Employ 15-OxoEDE as a selective 5-LO inhibitor with minimal h12-LOX activity, in contrast to 15-oxo-ETE which potently inhibits h12-LOX (IC50 = 1 µM) but shows negligible 5-LO inhibition . This scenario is ideal for studies requiring isoform-specific LOX modulation or for establishing structure-activity relationships (SAR) among oxo-eicosanoids.

Cardiovascular Metabolomics and Biomarker Discovery

Include 15-OxoEDE in targeted LC-MS/MS panels for cardiovascular research, specifically for studies investigating left ventricular remodeling and HFpEF risk. Its unique negative association with LVMI (FDR q <0.05) in large human cohorts makes it a valuable biomarker for subclinical cardiac remodeling, distinct from other eicosanoids with neutral or positive associations .

Anti-Angiogenic and Endothelial Cell Proliferation Assays

Utilize 15-OxoEDE in studies of angiogenesis inhibition and endothelial cell biology. 15-oxo-ETE (the tetraenoic analog) has been shown to inhibit human vascular endothelial cell proliferation by suppressing DNA synthesis , and 15-OxoEDE, as a related oxo-eicosanoid, may serve as a comparator or control in such assays to distinguish backbone-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-OxoEDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.